molecular formula C7H10BrN3 B12631168 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Cat. No.: B12631168
M. Wt: 216.08 g/mol
InChI Key: UTJOZUJSVFJBJO-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a bromine atom and a methyl group attached to an imidazo[4,5-C]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out in water and heated to reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-C]pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

2-bromo-3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C7H10BrN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h9H,2-4H2,1H3

InChI Key

UTJOZUJSVFJBJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCNC2)N=C1Br

Origin of Product

United States

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